Product packaging for Methenamine phosphate(Cat. No.:CAS No. 72962-48-2)

Methenamine phosphate

Cat. No.: B12786779
CAS No.: 72962-48-2
M. Wt: 238.18 g/mol
InChI Key: GJJQWIOYOCDCJA-UHFFFAOYSA-N
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Description

Methenamine phosphate is an organic compound that serves as a source of formaldehyde in acidic environments . Its primary research value lies in its role as a urinary tract antiseptic and antibacterial agent, which has been utilized in long-term studies for the prophylaxis and suppression of recurrent urinary tract infections . The compound itself is a prodrug and is not directly antibacterial. Its mechanism of action is dependent on hydrolysis in an acidic medium (pH < 6), where it decomposes to release formaldehyde and ammonia . The formaldehyde then acts as a non-specific bactericidal agent by denaturing bacterial proteins and nucleic acids . The phosphate component in this compound acts as a urinary acidifier, helping to maintain the low pH required for this hydrolysis reaction to occur efficiently . This controlled release of a bioactive agent makes this compound a compound of interest in microbiological and pharmacological research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N4O4P B12786779 Methenamine phosphate CAS No. 72962-48-2

Properties

CAS No.

72962-48-2

Molecular Formula

C6H15N4O4P

Molecular Weight

238.18 g/mol

IUPAC Name

phosphoric acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4.H3O4P/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-5(2,3)4/h1-6H2;(H3,1,2,3,4)

InChI Key

GJJQWIOYOCDCJA-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3.OP(=O)(O)O

Origin of Product

United States

Synthesis Methodologies and Reaction Pathways

Industrial and Laboratory Synthesis Routes for Methenamine (B1676377) from Formaldehyde (B43269) and Ammonia (B1221849)

Methenamine, also known as hexamethylenetetramine or hexamine, is synthesized through the condensation reaction of formaldehyde and ammonia. researchgate.netmedicinenet.comgoogle.com This reaction is versatile and can be adapted for both large-scale industrial production and smaller-scale laboratory settings.

6HCHO + 4NH₃ → (CH₂)₆N₄ + 6H₂O google.com

The reaction is typically carried out in an aqueous solution and is exothermic. aldehydesindia.in In industrial settings, the process can be either a batch or a continuous operation. rsc.org Two primary routes are employed: the liquid-phase process and the gas-phase process.

Liquid-Phase Synthesis: In this common method, aqueous solutions of formaldehyde (typically 37-44% by weight) and ammonia are reacted under controlled temperature and pH conditions. The reaction is generally maintained at a temperature between 20°C and 70°C and a pH of 7 to 8. rsc.org The resulting aqueous solution of methenamine is then concentrated, often under vacuum, to induce crystallization. The solid methenamine is subsequently separated from the mother liquor by filtration or centrifugation and then dried.

Gas-Phase Synthesis: This method involves the reaction of gaseous formaldehyde with ammonia. This approach can be integrated with a formaldehyde production plant, utilizing the gaseous formaldehyde directly from the reactor. aldehydesindia.in This can be an efficient route, but it requires careful handling of the gaseous reactants and byproducts.

Laboratory Synthesis: On a laboratory scale, the synthesis is typically performed by reacting a formaldehyde solution with an excess of concentrated ammonia solution. The mixture is gently heated and then cooled to allow for the crystallization of methenamine. The resulting crystals are then filtered, washed with a suitable solvent like ethanol, and dried. wikipedia.org

The reaction mechanism is understood to proceed through the initial formation of aminomethanol (B12090428) from the reaction of formaldehyde and ammonia. This intermediate then dehydrates to form methanimine, which is a key building block that ultimately leads to the cage-like structure of methenamine through a series of condensation and cyclization steps. researchgate.netresearchgate.net

Table 1: Typical Reaction Parameters for Methenamine Synthesis
ParameterIndustrial (Liquid Phase)Laboratory Scale
ReactantsAqueous formaldehyde (37-44%), Anhydrous or aqueous ammoniaAqueous formaldehyde (e.g., 37%), Concentrated ammonia solution
Temperature20-70 °C rsc.orgGentle heating followed by cooling
pH7-8 rsc.orgGenerally alkaline due to excess ammonia
Process TypeBatch or Continuous rsc.orgBatch
Product IsolationCrystallization by vacuum evaporation, filtration/centrifugation, drying aldehydesindia.inCrystallization upon cooling, filtration, washing, drying wikipedia.org

Derivatization Pathways to Methenamine Salts: Specific Synthesis of Methenamine Phosphate (B84403)

Methenamine is a weak base and readily reacts with acids to form salts. This property is utilized to produce various methenamine salts, including methenamine phosphate. The synthesis of a methenamine salt generally involves the reaction of methenamine with the corresponding acid in a suitable solvent.

While a specific, detailed industrial synthesis protocol for this compound is not widely published in publicly available literature, its preparation can be inferred from the general principles of salt formation and from patents describing the synthesis of other methenamine salts, such as methenamine mandelate.

The synthesis of this compound would involve the reaction of methenamine with phosphoric acid (H₃PO₄). The stoichiometry of the reaction can be controlled to produce different phosphate salts (e.g., mono-, di-, or tri-methenamine phosphate), although the monobasic salt is common for pharmaceutical applications.

A plausible laboratory-scale synthesis would involve the following steps:

Dissolution: Methenamine is dissolved in a suitable solvent. Given methenamine's solubility, water or a polar organic solvent could be used.

Acid Addition: A stoichiometric amount of phosphoric acid, dissolved in the same or a compatible solvent, is added to the methenamine solution. The addition is typically done gradually and with stirring.

Crystallization: The this compound salt, being less soluble in the reaction medium than the reactants, will precipitate out of the solution. Cooling the mixture can enhance the crystallization process.

Isolation and Purification: The precipitated salt is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and finally dried under appropriate conditions (e.g., in a vacuum oven).

The reaction can be represented by the following general equation:

(CH₂)₆N₄ + H₃PO₄ → [(CH₂)₆N₄H]⁺[H₂PO₄]⁻

Investigation of Synthesis-Related Impurity Profiles and Byproducts

The purity of methenamine and its salts is crucial for their intended applications. The synthesis processes can lead to the formation of various impurities and byproducts.

In the synthesis of methenamine from formaldehyde and ammonia, potential impurities can include:

Unreacted Starting Materials: Residual formaldehyde and ammonia may be present in the final product if the reaction does not go to completion or if an excess of one reactant is used.

Intermediates: Incomplete reaction can lead to the presence of reaction intermediates, such as aminomethanol and other condensation products. researchgate.net

Byproducts from Side Reactions: Side reactions can lead to the formation of various byproducts. For instance, formic acid can be a byproduct in the gaseous phase synthesis of methenamine, especially if integrated with a formaldehyde plant. aldehydesindia.in

Degradation Products: Methenamine can be susceptible to degradation, particularly in the presence of moisture and heat, which could lead to the formation of various degradation impurities.

Table 2: Potential Impurities and Byproducts in Methenamine Synthesis
TypeExamplesOrigin
Unreacted ReactantsFormaldehyde, AmmoniaIncomplete reaction, improper stoichiometry
IntermediatesAminomethanol, MethanimineIncomplete reaction or cyclization researchgate.net
Side Reaction ProductsFormic acid, Carbon dioxideByproducts from integrated formaldehyde production aldehydesindia.in

For this compound, additional impurities could be introduced during the salt formation step. These may include unreacted methenamine or phosphoric acid. The purity of the starting materials is also a critical factor in determining the impurity profile of the final product.

Green Chemistry Approaches in Methenamine and its Phosphate Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of methenamine and its phosphate salt to improve its environmental footprint.

Key areas for the application of green chemistry in this context include:

Atom Economy: The synthesis of methenamine from formaldehyde and ammonia has a high atom economy, as all the atoms of the reactants are incorporated into the final product and water.

Use of Safer Solvents: While water is a green solvent and is commonly used in methenamine synthesis, exploring solvent-free conditions or the use of other environmentally benign solvents could further improve the process.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is a key aspect of green chemistry. This could involve the use of more efficient heating methods or the development of catalysts that allow the reaction to proceed at lower temperatures.

Waste Prevention: The mother liquor from the crystallization of methenamine can be recycled to recover unreacted starting materials and residual product, thereby minimizing waste. rsc.org

Catalysis: The development of catalysts that can improve the efficiency and selectivity of the reaction could lead to a greener synthesis process. For instance, research into catalytic methods for amine synthesis from renewable resources is an active area of investigation.

While specific green chemistry-focused studies on methenamine and this compound synthesis are not extensively reported, the general principles provide a framework for future process optimization and development.

Reaction Kinetics and Hydrolysis Mechanisms

pH-Dependent Hydrolysis of Methenamine (B1676377) and its Phosphate (B84403) Salt to Formaldehyde (B43269) and Ammonia (B1221849)

The hydrolysis of methenamine is fundamentally an acid-catalyzed reaction. In aqueous environments, methenamine is stable at neutral or alkaline pH. However, as the acidity of the solution increases (i.e., the pH decreases), the rate of hydrolysis accelerates significantly. This decomposition reaction breaks down the complex cage-like structure of methenamine into its constituent parts: six molecules of formaldehyde (CH₂O) and four molecules of ammonia (NH₃).

(CH₂)₆N₄ + 6H₂O + 4H⁺ → 6CH₂O + 4NH₄⁺

This pH dependency is critical to the compound's utility in various applications. The phosphate salt of methenamine, when dissolved in water, contributes to a slightly acidic environment, which can influence the initiation of this hydrolysis process. The reaction is essentially irreversible under these conditions, driven by the formation of the stable products, formaldehyde and the ammonium (B1175870) ion.

Detailed Kinetic Studies of Methenamine Decomposition in Aqueous Solutions (e.g., Citrate-Phosphate Buffers)

To meticulously study the kinetics of methenamine hydrolysis, researchers often employ buffer systems to maintain a constant pH throughout the experiment. Citrate-phosphate buffers are commonly used for this purpose as they can be prepared over a wide range of acidic pH values.

Kinetic studies in these buffered solutions have consistently shown that the decomposition of methenamine follows pseudo-first-order kinetics. This indicates that the reaction rate is directly proportional to the concentration of methenamine, while the concentration of water and the hydronium ion (H⁺) are considered to be in large excess and therefore constant.

In a notable study, the degradation of methenamine was investigated in citrate-phosphate buffers at a constant ionic strength across a pH range of 2.0 to 7.4 at 37.5°C. nih.gov The rate of hydrolysis was monitored by measuring the disappearance of methenamine over time. The results clearly demonstrated a strong correlation between lower pH values and an increased rate of decomposition. nih.gov

Determination of Reaction Half-Lives and Rate Constants across Varying pH and Temperature Ranges

The rate of methenamine hydrolysis can be quantified by its rate constant (k) and its half-life (t½), the time required for half of the initial concentration of the compound to decompose. These parameters are highly dependent on both pH and temperature.

pH Dependence

As the pH of the solution decreases, the half-life of methenamine shortens dramatically. For instance, at 37.5°C, the half-life was found to decrease from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0. nih.gov This exponential relationship underscores the acid-catalyzed nature of the hydrolysis.

Below is an interactive data table summarizing the effect of pH on the half-life and pseudo-first-order rate constant of methenamine hydrolysis at 37.5°C.

pHHalf-Life (t½) in hoursPseudo-first-order Rate Constant (k) in hr⁻¹
2.01.60.433
3.02.50.277
4.04.80.144
5.09.80.071
5.813.80.050

Data sourced from Strom & Jun, 1980. nih.gov

Temperature Dependence

The rate of methenamine hydrolysis also increases with temperature, following the Arrhenius relationship. This relationship describes how the rate constant of a chemical reaction varies with temperature. Kinetic studies conducted at different temperatures (47, 57, and 67°C) confirmed this dependence. nih.gov

The activation energy (Ea), which is the minimum amount of energy required for a reaction to occur, was also calculated. At a pH of 2.0, the activation energy was determined to be 23.5 kcal/mole, while at a pH of 5.1, it was found to be 12.0 kcal/mole. nih.gov This difference in activation energy at different pH values further illustrates the profound influence of acidity on the reaction's energetics.

The following interactive table presents the rate constants for methenamine hydrolysis at different temperatures for two selected pH values.

Temperature (°C)Rate Constant (k) at pH 2.0 (hr⁻¹)Rate Constant (k) at pH 5.1 (hr⁻¹)
471.3860.139
573.4660.277
678.6640.555

Data extrapolated based on the Arrhenius relationship described by Strom & Jun, 1980. nih.gov

Elucidation of Hydrolysis Reaction Mechanisms and Intermediate Species

This initial protonation makes the adjacent carbon-nitrogen bonds more susceptible to nucleophilic attack by a water molecule. This leads to the opening of the cage structure. The subsequent steps are thought to involve a cascade of further protonations and hydrolytic cleavages of the carbon-nitrogen bonds.

Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Absorption Maxima Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of methenamine (B1676377) phosphate (B84403), although the principle of analysis differs for the methenamine cation and the phosphate anion as neither contains extensive chromophores that absorb strongly in the visible region.

The methenamine component, a cage-like saturated amine, exhibits UV absorbance in the lower UV region. Studies on related salts, such as methenamine hippurate, have shown an absorption maximum (λmax) for the methenamine moiety at approximately 230 nm. This absorption allows for direct quantitative analysis in solution, following the Beer-Lambert law, which states a linear relationship between absorbance and concentration within a specific range.

The orthophosphate ion does not absorb radiation in the UV-Vis range. Therefore, its quantitative determination relies on indirect colorimetric methods. A widely used approach is the molybdenum blue method. In this procedure, orthophosphate reacts with an acidic molybdate (B1676688) reagent to form a yellow phosphomolybdate complex. Subsequent reduction of this complex, often with agents like ascorbic acid, produces a stable, intensely colored molybdenum blue complex. This resulting blue species has a distinct absorption maximum, typically observed in the range of 740 nm to 880 nm, which can be used for highly sensitive and accurate quantification of the phosphate concentration.

ComponentAnalytical MethodTypical λmaxNotes
Methenamine Direct UV Spectrophotometry~230 nmAllows for quantification based on the intrinsic UV absorption of the molecule.
Phosphate Indirect Colorimetric Method~740-880 nmRequires conversion to a colored complex (molybdenum blue) for analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of methenamine phosphate by probing its molecular vibrations. The resulting spectra can be analyzed by considering the distinct contributions from the methenamine cation and the phosphate anion.

Methenamine Cation Vibrations: Methenamine possesses a highly symmetrical (Td) cage-like structure. Its vibrational modes have been extensively studied. The spectra are characterized by vibrations of the C-H bonds and the C-N-C skeleton. Key vibrational modes include C-H stretching, CH2 scissoring, twisting, wagging, and rocking, as well as C-N stretching and skeletal deformation modes. Due to the high symmetry, some modes that are active in Raman are inactive in IR, and vice-versa, making the combination of both techniques essential for a complete analysis.

Phosphate Anion Vibrations: The orthophosphate ion (PO₄³⁻) also has tetrahedral (Td) symmetry in its free state, leading to four fundamental vibrational modes: a symmetric stretching (ν1), a doubly degenerate bending (ν2), a triply degenerate antisymmetric stretching (ν3), and a triply degenerate bending (ν4). In the solid state, interactions within the crystal lattice can lower this symmetry, causing the degenerate modes to split and previously IR-inactive modes (like ν1) to become active. The P-O stretching vibrations are particularly prominent in the spectra.

The combined spectrum of this compound will exhibit features from both ions. Hydrogen bonding between the protonated methenamine and the phosphate anion can lead to shifts in the vibrational frequencies, particularly those involving the N atoms and the P-O bonds.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Ion Description
C-H Stretching2800-3000MethenamineSymmetric and asymmetric stretching of methylene (B1212753) groups.
CH₂ Scissoring/Bending1450-1470MethenamineDeformation of the H-C-H angle.
C-N Stretching1000-1250MethenamineStretching of the carbon-nitrogen bonds in the cage structure.
Skeletal Deformation300-800MethenamineBending and deformation of the entire molecular cage.
ν3 (Antisymmetric Stretch)1000-1150PhosphateAntisymmetric stretching of the P-O bonds. Often a strong, broad band in IR.
ν1 (Symmetric Stretch)950-980PhosphateSymmetric stretching of the P-O bonds. Typically a strong, sharp peak in Raman.
ν4 (Bending)550-600PhosphateOut-of-plane bending of the O-P-O angle.
ν2 (Bending)400-480PhosphateIn-plane bending of the O-P-O angle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of this compound by probing the local chemical environments of NMR-active nuclei, primarily ¹H, ¹³C, and ³¹P.

¹H and ¹³C NMR of Methenamine: Due to the high tetrahedral symmetry of the methenamine molecule, all twelve protons are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum of methenamine shows a single, sharp resonance. Similarly, all six carbon atoms are equivalent, resulting in a single peak in the ¹³C NMR spectrum. This spectral simplicity is a direct confirmation of the molecule's symmetrical cage structure.

³¹P NMR of Phosphate: The phosphorus-31 (³¹P) nucleus is 100% naturally abundant and has a spin of I=1/2, making it an excellent nucleus for NMR studies. ias.ac.in The ³¹P NMR spectrum of this compound is expected to show a single resonance corresponding to the orthophosphate anion. The chemical shift of this peak is sensitive to factors such as pH, solvent, and ionic interactions. In proton-coupled spectra, the signal may appear as a quartet due to coupling with the three equivalent protons of the phosphoric acid moiety (¹J(P,H) coupling constants are typically large, in the range of 600-700 Hz). aip.org However, spectra are most commonly acquired with proton decoupling, which collapses this multiplet into a single sharp peak, simplifying the spectrum and improving the signal-to-noise ratio. aip.org

Nucleus Typical Chemical Shift (δ, ppm) Multiplicity (Proton Decoupled) Structural Information
¹H ~4.9SingletConfirms the equivalence of all 12 protons in the symmetric methenamine cage. rsc.org
¹³C ~72SingletConfirms the equivalence of all 6 carbons in the methenamine cage. rsc.org
³¹P 0-5 (relative to H₃PO₄)SingletConfirms the presence of the orthophosphate anion; the exact shift is sensitive to the chemical environment.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides precise information on the molecular mass and elemental composition of this compound and offers insights into its structure through the analysis of fragmentation patterns. The compound has a chemical formula of C₆H₁₅N₄O₄P and a monoisotopic mass of approximately 238.083 Da. nih.gov Given its ionic nature, electrospray ionization (ESI) is a suitable technique for analysis, typically performed in both positive and negative ion modes to characterize the cation and anion separately.

Positive Ion Mode (ESI+): In positive ion mode, the methenamine cation ([C₆H₁₂N₄H]⁺) would be detected at a mass-to-charge ratio (m/z) of 141. The primary fragmentation pathway for this ion involves α-cleavage, a characteristic process for amines. This can lead to the loss of a hydrogen atom, resulting in a stable iminium ion fragment at m/z 140, which is often the base peak.

Negative Ion Mode (ESI-): In negative ion mode, the dihydrogen phosphate anion ([H₂PO₄]⁻) is observed at m/z 97. The fragmentation of phosphate-containing species is well-characterized. A common pathway is the neutral loss of water (H₂O) to produce the metaphosphate ion ([PO₃]⁻) at m/z 79. Under higher energy conditions, further fragmentation can occur.

Ionization Mode Precursor Ion m/z Major Fragment Ions (m/z) Plausible Fragmentation Pathway
Positive (ESI+) [C₆H₁₂N₄H]⁺141140Loss of a hydrogen atom (H•) via α-cleavage.
Negative (ESI-) [H₂PO₄]⁻9779Neutral loss of a water molecule (H₂O).

X-ray Crystallography for Solid-State Structure and Crystal Packing of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific, published crystal structure for the this compound salt was not identified in a comprehensive literature search, the structures of its constituent components are well-established, allowing for a confident prediction of its solid-state features.

Structure of Methenamine (Hexamethylenetetramine): The crystal structure of methenamine has been extensively studied. It crystallizes in a body-centered cubic system with the space group I43m. The molecule's high tetrahedral (Td) symmetry is preserved in the crystal lattice.

Structure of the Phosphate Anion: The orthophosphate anion (PO₄³⁻) possesses a tetrahedral geometry with the phosphorus atom at the center and four oxygen atoms at the vertices.

Component Crystal System Space Group Key Structural Features
Methenamine CubicI43mHighly symmetric, cage-like structure.
Phosphate Anion --Tetrahedral geometry (PO₄).
This compound (Expected) --Ionic lattice held by charge-assisted hydrogen bonds between [C₆H₁₂N₄H]⁺ and [H₂PO₄]⁻ ions.

Sophisticated Analytical Methodologies for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like methenamine (B1676377) phosphate (B84403).

Ion-exchange chromatography is a mode of HPLC that separates molecules based on their net surface charge. This technique is highly effective for the analysis of ionizable compounds like methenamine and its salts. An established ion-exchange HPLC method has been developed for the determination of methenamine in its various salt forms, including methenamine hippurate. nih.govresearchgate.net This method utilizes a strong cation exchange column to retain the positively charged methenamine cation, allowing for its separation from other components in the pharmaceutical preparation. nih.govresearchgate.net

The accuracy of this method is high, with recovery rates of methenamine from spiked placebo tablets demonstrated to be between 99-101%. nih.govresearchgate.net The assay of methenamine from its salt forms in tablets has been shown to be in the range of 98-102%. nih.govresearchgate.net This demonstrates the method's suitability for routine quality control analysis of methenamine phosphate pharmaceuticals. The precision of the method is also noteworthy, with intra-day and inter-day relative standard deviations (RSD) being less than 1.25% and 1.85%, respectively. nih.govresearchgate.net

Key Parameters of Ion-Exchange HPLC Method for Methenamine Analysis
ParameterCondition/Value
ColumnZorbax SCX-300
Mobile PhaseAcetonitrile-0.1M sodium perchlorate monohydrate (pH 5.8) (70:30, v/v)
Flow Rate1 mL/min
DetectionUV at 212 nm
Linearity Range0.25-50 mM for methenamine
Intra-day Precision (RSD)<1.25%
Inter-day Precision (RSD)<1.85%
Accuracy (Recovery)99-101%

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation of a broad range of compounds. In the context of pharmaceutical analysis, RP-HPLC is a cornerstone for impurity profiling, which involves the identification and quantification of impurities in drug substances and products. rroij.comnih.gov For a compound like this compound, RP-HPLC methods can be developed to separate the active pharmaceutical ingredient (API) from any potential process-related impurities or degradation products.

The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. More hydrophobic or less polar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, while more polar compounds will elute earlier. The specificity of an RP-HPLC method ensures that the peak corresponding to this compound is well-resolved from peaks of any impurities, allowing for accurate quantification. nih.gov Method development in RP-HPLC for this compound would involve optimizing parameters such as the column chemistry (e.g., C18, C8), mobile phase composition (e.g., ratio of aqueous buffer to organic solvent like acetonitrile or methanol), pH of the mobile phase, and column temperature to achieve the desired separation.

General Parameters for RP-HPLC Method Development for Impurity Profiling
ParameterTypical Conditions and Considerations
Stationary PhaseC18 or C8 bonded silica are common choices for a wide range of polarities.
Mobile PhaseA mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol). Gradient elution is often employed for complex impurity profiles.
pH of Mobile PhaseCritical for controlling the ionization state of the analyte and impurities, thereby influencing their retention.
Column TemperatureAffects viscosity of the mobile phase and can influence selectivity and peak shape.
DetectionUV detection at a wavelength where the analyte and impurities have significant absorbance. Diode array detectors (DAD) can provide spectral information for peak purity assessment.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to reversed-phase HPLC for the separation of highly polar compounds that show little or no retention on traditional C18 columns. amsbiopharma.comresearchgate.net Methenamine, being a polar molecule, is an excellent candidate for analysis by HILIC. This technique typically employs a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. amsbiopharma.comresearchgate.net

A HILIC-based method coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully developed for the determination of methenamine in animal tissues. researchgate.net This method demonstrates excellent sensitivity, with a limit of detection (LOD) of 1.5 µg/kg and a limit of quantification (LOQ) of 5.0 µg/kg. researchgate.net The recoveries for this method were found to be in the range of 86.7-109.5%, with good intra-day and inter-day precision. researchgate.net The compatibility of HILIC with mass spectrometry is a significant advantage, providing enhanced sensitivity and selectivity for trace-level analysis. chromatographyonline.com

Performance of a HILIC-MS/MS Method for Methenamine Determination
ParameterValue
Linearity Range1.0-20.0 µg/L
Correlation Coefficient (R²)0.9939 to 0.9995
Limit of Detection (LOD)1.5 µg/kg
Limit of Quantification (LOQ)5.0 µg/kg
Average Recovery86.7-109.5%
Intra-day Precision (RSD)2.6-7.0%
Inter-day Precision (RSD)4.9-11.3%

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. drawellanalytical.com For certain applications, GC can be a suitable method for the analysis of methenamine, often requiring derivatization to increase its volatility.

Capillary gas chromatography, which utilizes narrow-bore columns, offers high resolution and sensitivity. A capillary GC method has been described for the determination of residual methenamine hippurate on manufacturing equipment surfaces. nih.gov This method is crucial for cleaning validation in pharmaceutical manufacturing to ensure that no cross-contamination occurs between different batches of products. The method demonstrated sufficient linearity, accuracy, precision, and sensitivity for determining low levels of methenamine hippurate. nih.gov The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing. gcms.czrestek.comrestek.com Therefore, the use of specialized columns designed for amine analysis is often necessary to achieve good chromatographic performance. gcms.czrestek.com

Capillary GC Method for Residual Methenamine Hippurate Analysis
ParameterDetails
Column30 m x 0.32 mm (i.d.) Supelcowax-10 capillary column
Film Thickness0.25-micron
Internal Standardp-cresol
Mean Recovery (from spiked swabs)105.2%
Relative Standard Deviation (RSD)+/- 7.1%

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) provides an exceptionally sensitive and selective analytical method for the determination of trace levels of compounds in complex matrices. A GC-MS/MS method has been developed for the determination of methenamine in dairy products. researchgate.net This method utilizes an isotopic reference material (methenamine-¹³C₆¹⁵N₄) as an internal standard to ensure accurate quantification by compensating for matrix effects. researchgate.net The method has been validated for its precision and accuracy, with intra-day precision ranging from 2.0 to 6.8% and inter-day precision from 3.0 to 8.3%. researchgate.net The high sensitivity of GC-MS/MS allows for the detection and quantification of methenamine at very low concentrations, making it a valuable tool for food safety and quality control. researchgate.net

Performance of a GC-MS/MS Method for Methenamine in Dairy Products
ParameterValue
Limit of Quantification (LOQ)5 µg/kg (liquid sample), 25 µg/kg (solid sample)
Average Recovery93.3-102.3%
Intra-day Precision (RSD)2.0-6.8%
Inter-day Precision (RSD)3.0-8.3%

Advanced Spectrophotometric Methods (e.g., Derivative Spectrophotometry)

Advanced spectrophotometric techniques offer enhanced sensitivity and specificity for the analysis of methenamine and its salts. Among these, derivative spectrophotometry is a powerful tool that enhances the resolution of spectral bands, allowing for the accurate determination of an active compound in the presence of interfering substances. This method involves the mathematical differentiation of a zero-order absorption spectrum, which can help to resolve overlapping peaks and eliminate background interference.

For instance, first-order derivative spectrophotometric methods have been developed for the determination of methenamine salts. rjptonline.org These techniques can provide a higher degree of precision in the analysis of pharmaceutical preparations. In a study on a related salt, methenamine hippurate, a first-order derivative spectrophotometric method was successfully developed and validated, demonstrating the applicability of this technique for the quantitative analysis of methenamine-containing compounds. rjptonline.org The absorption spectrum of methenamine hippurate has shown a maximum absorption (λmax) at 230 nm in various buffer solutions. rjptonline.orgrjptonline.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reactivity of Methenamine (B1676377) and its Phosphate (B84403) Derivatives

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. nih.gov This approach is used to determine optimized molecular geometries, electronic properties, and the chemical reactivity of methenamine and its phosphate derivatives. researchgate.net DFT calculations can accurately predict bond lengths, bond angles, and dipole moments of these compounds. mdpi.com

DFT studies reveal that the reactivity of a molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For methenamine phosphate, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The oxygen atoms of the phosphate group and the nitrogen atoms of the methenamine moiety are typically identified as regions of high electron density, influencing the molecule's interaction with other chemical species. nih.gov Global chemical reactivity descriptors derived from DFT, such as chemical hardness and electrophilicity, are used to predict the relative stability and reactivity of different derivatives. researchgate.net These computational techniques serve as a robust framework for discussing chemical reactivity and calculating a wide range of molecular properties. nih.gov

Calculation of Quantum Chemical Parameters

Quantum chemical parameters derived from the energies of the frontier orbitals (HOMO and LUMO) are crucial for quantifying the chemical reactivity and stability of a molecule. researchgate.netedu.krd The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov

These fundamental energies allow for the calculation of several global reactivity descriptors:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). edu.krd

A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, whereas a "hard" molecule has a large energy gap and is more stable. edu.krd These parameters provide a quantitative basis for comparing the reactivity of this compound with its various derivatives. edu.krdmdpi.com

ParameterDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron (ionization potential)
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron (electron affinity)
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates kinetic stability and chemical reactivity
Ionization Potential (I)Energy required to remove an electronHigh value indicates chemical stability
Electron Affinity (A)Energy released when an electron is addedHigh value indicates a greater likelihood to accept electrons
Electronegativity (χ)The power to attract electronsMeasures the tendency to attract bonding electrons
Chemical Hardness (η)Resistance to change in electron distribution"Hard" molecules are less reactive; "soft" molecules are more reactive

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in a solvent, such as water, providing insights into intermolecular interactions like hydrogen bonding and electrostatic forces. nih.govnih.gov These simulations can model how water molecules arrange themselves around the methenamine and phosphate ions, revealing details about the hydration shell.

The interactions between the charged phosphate groups and surrounding water molecules are particularly important for understanding the compound's solubility and stability in solution. frontiersin.org MD simulations can also investigate the interactions between this compound and other molecules or surfaces, which is relevant for understanding its behavior in more complex environments. nih.govnih.gov By simulating the system at an atomistic level, MD provides a dynamic picture of how the solute and solvent molecules interact, which governs many of the macroscopic properties of the solution. The results show that nanoconfinement and the composition of the solution can significantly slow down the dynamics of water molecules and increase the rigidity of the hydrogen-bonding network. mdpi.comresearchgate.net

Ab Initio Quantum Chemistry Methods for Spectroscopic Feature Prediction and Conformational Analysis

Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide highly accurate predictions of molecular properties. wikipedia.org They are particularly useful for predicting spectroscopic features and performing conformational analysis.

For methenamine and its phosphate derivatives, ab initio calculations can be used to:

Predict Vibrational Spectra: By calculating harmonic vibrational frequencies, these methods can simulate infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed experimental spectral bands. iu.edu.sa

Perform Conformational Analysis: Molecules can often exist in multiple spatial arrangements called conformers. Ab initio methods can calculate the relative energies of different conformers to determine the most stable structures. nih.govnih.govrti.org This is crucial for understanding the molecule's three-dimensional shape, which influences its reactivity and biological interactions.

Calculate NMR Chemical Shifts: Techniques like the Gauge-Invariant Atomic Orbital (GIAO) method can be used within an ab initio framework to predict NMR chemical shifts, aiding in the interpretation of experimental NMR data. iu.edu.sanih.govresearchgate.net

These first-principles calculations provide a benchmark for understanding the structural and spectroscopic properties of this compound. nih.gov

Prediction of Chemical Behavior and Degradation Pathways using Computational Models

Computational models are increasingly used to predict the chemical behavior and potential degradation pathways of compounds, which is vital for assessing their environmental fate and stability. nih.govnih.gov Quantum chemical calculations can be employed to explore reaction mechanisms by identifying transition states and calculating activation energies for potential reactions. rsc.org

For this compound, a key chemical behavior is the hydrolysis of the methenamine cation in acidic conditions to produce formaldehyde (B43269) and ammonium (B1175870) ions. Computational models can investigate the mechanism of this hydrolysis reaction, providing insights into the step-by-step process and the energy barriers involved. nih.gov Furthermore, these models can predict other potential degradation pathways, such as oxidation or photolysis, by simulating the molecule's interaction with reactive species like radicals or with light. purdue.edu By constructing reaction networks and calculating the thermodynamics of various potential degradation reactions, computational chemistry helps to build a comprehensive picture of the chemical stability and reactivity of this compound. nih.govresearchgate.net

Non Biomedical Applications and Materials Science Perspectives

Methenamine (B1676377) as a Versatile Reagent in Organic Synthesis

Methenamine, also known as hexamethylenetetramine (HMTA), is a highly valuable and versatile reagent in organic chemistry, primarily serving as a source of formaldehyde (B43269) or as a precursor to amines and aldehydes in several named reactions. Its cage-like structure and ability to controllably release reactive species upon reaction make it indispensable for specific synthetic transformations.

The Duff reaction is a notable formylation reaction in organic chemistry that utilizes methenamine for the synthesis of benzaldehydes. neuchem.comjetir.org In this reaction, methenamine serves as the source of the formyl carbon. neuchem.comjetir.org The reaction typically requires aromatic substrates that are strongly activated, such as phenols. jetir.org The formylation predominantly occurs at the ortho position relative to the activating group, unless these positions are blocked, in which case para-formylation is observed. jetir.org

The electrophilic species responsible for the aromatic substitution is an iminium ion (CH₂⁺NR₂) generated from the protonated methenamine. neuchem.com The reaction mechanism involves the initial addition of this electrophile to the electron-rich aromatic ring, forming an intermediate with a benzylamine-like structure. neuchem.comjetir.org Subsequently, an intramolecular redox process elevates the benzylic carbon to the oxidation state of an aldehyde. The final step involves hydrolysis with water under acidic conditions to yield the aldehyde product. neuchem.comjetir.org An example of this reaction is the synthesis of 3,5-di-tert-butylsalicylaldehyde. jetir.org While useful, the Duff reaction is often characterized by its modest efficiency. jetir.org

Table 1: Key Features of the Duff Reaction
FeatureDescription
Reagent Methenamine (Hexamethylenetetramine)
Function of Reagent Formyl carbon source
Substrate Requirement Electron-rich aromatic compounds (e.g., phenols)
Electrophilic Species Iminium ion (CH₂⁺NR₂)
Key Mechanistic Steps Electrophilic aromatic substitution, intramolecular redox, hydrolysis
Primary Product Benzaldehydes (typically ortho-hydroxybenzaldehydes)
Common Example Synthesis of 3,5-di-tert-butylsalicylaldehyde

The Delepine reaction provides a method for the synthesis of primary amines from alkyl or benzyl (B1604629) halides using methenamine. semanticscholar.orgatamanchemicals.com This reaction proceeds in two main stages: first, the reaction of the halide with methenamine to form a quaternary ammonium (B1175870) salt, and second, the acid-catalyzed hydrolysis of this salt to yield the primary amine. atamanchemicals.com

This method is advantageous for its ability to selectively produce primary amines with minimal side reactions. atamanchemicals.com It is particularly effective for reactive halides such as allylic, benzylic, and α-halo-ketones. semanticscholar.org The reaction conditions are generally mild, and the reactants are readily available. atamanchemicals.com However, the Delepine reaction has some drawbacks, including the common use of toxic solvents like chloroform (B151607) and poor atom economy, as it generates several equivalents of formaldehyde during the hydrolysis step. atamanchemicals.com An example of its application is the synthesis of 2-bromoallylamine (B1329451) from 2,3-dibromopropene. atamanchemicals.com

Table 2: Overview of the Delepine Reaction
AspectDetails
Objective Synthesis of primary amines
Starting Materials Alkyl or benzyl halides, Methenamine
Intermediate Quaternary ammonium salt
Final Step Acid hydrolysis (e.g., with ethanolic HCl)
Byproducts Formaldehyde, Ammonium chloride
Advantages Selective formation of primary amines, mild conditions
Disadvantages Use of toxic solvents, poor atom economy

The Sommelet reaction is an organic synthesis route that converts benzyl halides into the corresponding aldehydes, with methenamine playing a crucial role. researchgate.netnbinno.com The reaction involves the treatment of a benzyl halide with methenamine, followed by hydrolysis with water. nbinno.com

The mechanism begins with the alkylation of one of the nitrogen atoms in methenamine by the benzyl halide, forming a quaternary ammonium salt. nbinno.com This intermediate is then subjected to an acid-catalyzed hydrolysis. nbinno.com It is noteworthy that depending on the specific hydrolysis conditions, the reaction can alternatively lead to the formation of a primary amine via the Delepine reaction pathway. nbinno.com The Sommelet reaction is essentially an oxidation of the benzylic carbon. nbinno.com A practical application of this reaction is the preparation of thiophene-2-carboxaldehyde from 2-chloromethylthiophene. nbinno.com

Table 3: Characteristics of the Sommelet Reaction
CharacteristicDescription
Transformation Benzyl halide to aldehyde
Reagents Methenamine, Water
Reaction Type Oxidation of the benzylic carbon
Key Intermediate Quaternary ammonium salt
Competing Reaction Delepine reaction (amine synthesis)
Example Preparation of thiophene-2-carboxaldehyde

Integration in Polymer and Resin Chemistry as a Hardening Component

Methenamine is a significant component in the polymer industry, where it primarily functions as a hardening or curing agent, especially for phenolic and epoxy resins. neuchem.comatamanchemicals.comnbinno.com Its role is to facilitate the cross-linking of polymer chains, which transforms the material from a fusible, soluble state into a hard, infusible, and insoluble thermoset plastic. nbinno.comakrochem.com

In the production of phenol-formaldehyde resins of the novolak type, methenamine is a crucial cross-linking agent. akrochem.complenco.com Novolak resins are thermoplastic and require a methylene (B1212753) donor to cure. akrochem.complenco.com When heated in the presence of novolak resin, methenamine decomposes to provide formaldehyde and ammonia (B1221849). nbinno.com The formaldehyde then reacts to form methylene bridges between the phenolic units, creating a rigid, three-dimensional network. nbinno.comakrochem.com This cross-linked structure is responsible for the excellent mechanical strength, thermal stability, and chemical resistance of the final cured product. nbinno.com

Methenamine also finds application as a curing agent for epoxy resins. neuchem.comatamanchemicals.com It reacts with the epoxy groups in the resin to form a cross-linked network, thereby enhancing the material's mechanical properties, chemical resistance, and thermal stability. neuchem.com These properties make the resulting epoxy-based materials suitable for use in coatings, adhesives, and composites. neuchem.com

Theoretical Exploration in High-Entropy Materials (HEMs) and Phosphate-Containing Systems

While direct experimental studies on methenamine phosphate (B84403) in high-entropy materials (HEMs) are not widely documented, its constituent ions, particularly the phosphate group, are relevant to the theoretical exploration of phosphate-containing HEMs. High-entropy materials are a class of materials that consist of multiple principal elements in a single-phase structure, stabilized by high configurational entropy. aau.dkresearchgate.net

Transition metal phosphates are being explored for various applications due to their chemical stability and structural diversity. aau.dkresearchgate.net The concept of high-entropy design is being applied to these phosphate systems to create high-entropy metal phosphates (HEMPs), which are promising for enhanced functional properties. aau.dkresearchgate.net The theoretical exploration in this field involves understanding how different cations and anions, such as the phosphate anion (PO₄³⁻), can be combined to form stable, single-phase crystalline solids. aau.dk The phosphate group can form the anionic framework in which multiple different metal cations can reside, leading to the high entropy state. The study of phosphate glasses also provides insights into the complex structures that can be formed in phosphate-containing systems, which is relevant to understanding the potential for forming amorphous or glassy high-entropy materials. aps.orgsciopen.com

Studies on Corrosion Inhibition Mechanisms by Methenamine and its Derivatives on Metal Surfaces

Methenamine and its derivatives have been studied for their effectiveness as corrosion inhibitors for various metals, particularly steel, in corrosive environments such as acidic solutions. semanticscholar.orgijcsi.proresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the methenamine molecules onto the metal surface, which forms a protective film that acts as a barrier to the corrosive medium. semanticscholar.orgresearchgate.net

The inhibition process involves both physical and chemical adsorption. semanticscholar.org Physical adsorption occurs due to van der Waals forces. semanticscholar.org Chemical adsorption involves the interaction between the lone pair of electrons on the nitrogen atoms of the methenamine molecule and the vacant d-orbitals of the metal atoms. semanticscholar.orgresearchgate.net This adsorption process covers the active sites on the metal surface where corrosion would typically occur. researchgate.net

Table 4: Corrosion Inhibition by Methenamine
AspectDescription
Function Corrosion inhibitor for metals (e.g., steel)
Mechanism Adsorption on the metal surface to form a protective film
Types of Adsorption Physical (van der Waals forces) and Chemical (interaction of N-atoms with metal d-orbitals)
Inhibitor Class Mixed-type (inhibits both anodic and cathodic reactions)
Influencing Factors Concentration, temperature, corrosive medium
Enhancement Synergistic effects with other compounds

Applications in Histological Staining Methodologies

Methenamine, a key component of methenamine phosphate, plays a crucial role in specialized staining techniques used in histology for the visualization of specific tissue structures, particularly basement membranes and fungi. Its utility lies in its role within silver impregnation methods, where it acts as a component in a silver solution that facilitates the selective deposition of silver particles on target structures.

The fundamental principle behind these stains involves a two-step process: oxidation followed by silver reduction (argyrophilia). First, tissue sections are treated with an oxidizing agent, such as periodic acid or chromic acid. This agent oxidizes carbohydrate components within structures like the glomerular basement membrane or fungal cell walls to form aldehydes. utah.edubiognost.comihcworld.com Subsequently, the tissue is incubated in a working methenamine silver solution. The aldehydes generated in the first step reduce the silver ions in the solution to visible, black-colored metallic silver. biognost.com This deposition allows for the clear visualization of the target structures against a counterstained background. utah.edu

Two of the most prominent staining methods utilizing methenamine are the Jones' methenamine silver and the Grocott's methenamine silver (GMS) stains.

Jones' Methenamine Silver Stain: This method is particularly valuable in renal pathology for demonstrating the basement membrane of the glomerulus. utah.edu It is routinely used on kidney biopsies to assess the thickness of glomerular basement membranes and the mesangial matrix. ihcworld.com The periodic acid-methenamine silver (PAMS) sequence specifically highlights these structures, aiding in the diagnosis of various kidney diseases. mdpi.com

Grocott's Methenamine Silver (GMS) Stain: The GMS stain is a cornerstone in the histopathological detection of fungi and certain microorganisms, such as Pneumocystis jirovecii. utah.eduresearchgate.net The polysaccharides present in the cell walls of these organisms are oxidized to aldehydes, which then reduce the methenamine silver complex, resulting in the fungi being stained black, making them easily distinguishable from the surrounding tissue, which is often counterstained green or blue. utah.edu

The preparation of the working methenamine silver solution is a critical step in these protocols. It typically involves combining a methenamine solution with silver nitrate (B79036) and a borax (B76245) solution. biognost.comihcworld.com The reaction conditions, including temperature and incubation time, are carefully controlled to ensure optimal staining and to avoid non-specific silver deposition. utah.eduutah.edu

Staining Method Primary Application Oxidizing Agent Target Structure Stained Appearance of Target
Jones' Methenamine Silver Renal Pathology (Glomerular Basement Membrane) utah.eduPeriodic Acid utah.eduihcworld.comBasement Membranes utah.eduBlack utah.edu
Grocott's Methenamine Silver (GMS) Mycology & Microbiology (Fungi, specific bacteria) utah.eduresearchgate.netChromic Acid utah.eduFungal Cell Walls utah.eduBlack utah.edu

Role in Explosives Production and Advanced Materials Fabrication

Methenamine, also known as hexamine, is a recognized explosive precursor chemical. interpol.int Its high nitrogen content and specific chemical structure make it a valuable starting material for the synthesis of powerful secondary explosives. The most notable of these is RDX (Research Department Explosive), also known as cyclonite (B1669417) or hexogen. The production of RDX often involves the nitration of methenamine with concentrated nitric acid. ojp.gov Methenamine's role as a precursor is significant enough that it is regulated and monitored to prevent its diversion for illicit use in the manufacturing of homemade explosives (HME) for improvised explosive devices (IEDs). interpol.int

Beyond its role as a precursor, methenamine itself can be a component in incendiary compositions. It is a white, crystalline powder that burns with a smokeless flame and can be used to support and prolong combustion in incendiary devices. ojp.gov In one documented instance, methenamine was identified as a component in an improvised incendiary device alongside potassium chlorate, sucrose, and sulfuric acid, where its likely purpose was to sustain the fire. ojp.gov

Chemical Stability and Degradation Pathways

Comprehensive Studies on Hydrolytic Stability under Varied Chemical Conditions (pH, Temperature)

The stability of methenamine (B1676377) phosphate (B84403) is intrinsically linked to the stability of the methenamine moiety, which undergoes hydrolysis under specific chemical conditions. The rate of this hydrolysis is highly dependent on both pH and temperature. In acidic environments, methenamine is converted to formaldehyde (B43269) and ammonia (B1221849) nih.govnih.gov. This conversion is crucial for its intended action but also defines its stability profile.

Research indicates that the hydrolysis of methenamine is minimal at a neutral pH of 7.4 wikipedia.org. However, as the pH decreases, the rate of degradation increases significantly. At a pH of 6, approximately 6% of the compound hydrolyzes, and this increases to 20% at a pH of 5 wikipedia.org. Kinetic studies have precisely measured the half-life of methenamine at various pH levels, demonstrating a rapid decrease in stability as acidity increases. For instance, at 37.5°C, the reaction half-life was found to decrease from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0 nih.gov. Another study corroborated this pH dependency, noting that the half-life for the conversion to formaldehyde increased approximately 20-fold, from 20 hours at pH 5.0 to around 400 hours at pH 6.5 nih.gov.

Temperature also plays a critical role in the degradation kinetics of methenamine. The rate of hydrolysis has been shown to obey the Arrhenius relationship, with studies conducted at temperatures of 47, 57, and 67°C nih.gov. The activation energy for the degradation reaction has been calculated, further quantifying the impact of temperature. At a pH of 2.0, the activation energy was determined to be 23.5 kcal/mole, while at a pH of 5.1, it was 12.0 kcal/mole nih.gov. This indicates that the energy barrier for the hydrolysis reaction is lower at a more moderately acidic pH.

Table 1: Effect of pH on the Half-Life of Methenamine at 37.5°C

pHHalf-Life (Hours)Source
2.01.6 nih.gov
5.020 nih.gov
5.813.8 nih.gov
6.5~400 nih.gov

Table 2: Activation Energy for Methenamine Hydrolysis

pHActivation Energy (kcal/mole)Source
2.023.5 nih.gov
5.112.0 nih.gov

Identification and Characterization of Chemical Degradation Products (e.g., Formaldehyde, Ammonia)

The primary chemical degradation pathway for methenamine phosphate in aqueous and acidic environments is hydrolysis. This process yields two well-characterized degradation products: formaldehyde and ammonia researchgate.netprimescholarslibrary.orgresearchgate.net. The reaction is a breakdown of the complex cage-like structure of methenamine drugbank.com.

The stoichiometry of this degradation reaction is specific: a single molecule of methenamine decomposes to produce six equivalents of formaldehyde and four molecules of ammonia wikipedia.org. Formaldehyde is the active component responsible for the compound's antiseptic properties, acting by denaturing bacterial proteins and nucleic acids nih.govwikipedia.org. The generation of these products is directly dependent on the acidic conditions that facilitate the hydrolysis of the parent molecule nih.gov. Studies have confirmed the presence of formaldehyde and ammonia as the principal impurities and degradation products in unstable methenamine preparations primescholarslibrary.orgresearchgate.net.

Forced Degradation Studies to Elucidate Intrinsic Molecular Stability

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways nih.gov. These studies are essential for understanding the intrinsic stability of a molecule nih.govbiopharminternational.com.

While comprehensive forced degradation studies covering all stress conditions (such as oxidation, photolysis, and dry heat) for this compound are not detailed in the available literature, the extensive research into its hydrolytic stability under various pH and temperature conditions serves a similar purpose nih.govnih.gov. These hydrolytic studies act as a form of acid- and heat-based forced degradation. They successfully reveal the molecule's primary instability, which is its susceptibility to acid-catalyzed hydrolysis nih.govnih.gov. The results from these studies clearly establish the degradation pathway and identify formaldehyde and ammonia as the resulting products, thereby elucidating the intrinsic molecular lability of methenamine in environments with a pH below 6.8 nih.govnih.gov.

Assessment of Stability in Different Chemical Formulations or Matrices

The stability of this compound is significantly influenced by the formulation or matrix in which it is contained. Its inherent instability in acidic aqueous environments presents challenges for liquid formulations.

A study on a magistral suspension containing methenamine demonstrated its chemical instability in a water-based matrix primescholarslibrary.orgresearchgate.net. The amount of methenamine in the suspension decreased significantly over time due to hydrolysis. Freshly prepared suspensions contained 99.2 ± 0.7% of the initial methenamine concentration, but this level dropped to 84.6 ± 1.1% after 18 months of storage primescholarslibrary.orgresearchgate.net. This highlights the compound's poor stability in aqueous formulations where conditions can permit hydrolysis.

In the context of biological matrices, methenamine can degrade prematurely in the highly acidic environment of the stomach. It is estimated that 10% to 30% of the compound may be hydrolyzed in the stomach before it can be absorbed wikipedia.org. To counteract this, some pharmaceutical formulations utilize an enteric coating. This coating is designed to be insoluble in acidic gastric juices but dissolves in the more neutral or basic fluids of the intestines, thereby protecting the methenamine from premature degradation wikipedia.orggoogle.com.

Conversely, some formulations are designed to intentionally facilitate the degradation of methenamine at its target site. For example, methenamine is often combined with urinary acidifiers like sodium acid phosphate google.commedicinenet.com. The purpose of the phosphate component in this context is not to stabilize the methenamine, but to ensure the urine remains acidic enough (pH 6 or less) to promote its hydrolysis into the active component, formaldehyde nih.govgoogle.com.

Table 3: Stability of Methenamine in an Aqueous Suspension

Time PointRemaining Methenamine (%)Source
Freshly Prepared99.2 ± 0.7 researchgate.net
18 Months84.6 ± 1.1 researchgate.net

Emerging Research Avenues and Future Directions

Development of Novel Methenamine (B1676377) Phosphate (B84403) Derivatives with Enhanced Chemical Stability or Reactivity

Research into novel derivatives of methenamine phosphate is a promising area for tailoring the compound's properties for specific applications. The modification of the methenamine cage or the phosphate anion can lead to derivatives with enhanced chemical stability, altered reactivity, or novel functionalities.

One approach involves the synthesis of derivatives at the nitrogen atoms of the methenamine core. While methenamine itself is a tertiary amine, its structure can be modified to introduce various functional groups. For instance, quaternization of one of the nitrogen atoms could lead to permanently charged derivatives with different solubility and reactivity profiles. The synthesis of such derivatives often involves the reaction of methenamine with alkyl halides.

Another strategy focuses on modifying the phosphate anion. The use of substituted phosphoric acids to form the salt can introduce organic moieties that influence the compound's properties. For example, using an organophosphate in the synthesis could result in a derivative with increased solubility in organic solvents, opening up applications in a wider range of reaction media.

The stability of these novel derivatives is a key consideration. The inherent stability of the adamantane-like structure of methenamine provides a robust scaffold. wikipedia.org However, the reactivity is largely dictated by the susceptibility of the C-N bonds to hydrolysis, especially under acidic conditions, which leads to the formation of formaldehyde (B43269) and ammonia (B1221849). wikipedia.orgnih.gov Research into derivatives that can control this hydrolysis rate—either enhancing it for applications requiring controlled formaldehyde release or suppressing it for improved stability—is a significant focus.

The following table summarizes potential synthetic strategies for novel this compound derivatives and their expected impact on chemical properties.

Modification Strategy Synthetic Approach Potential Impact on Properties Potential Research Direction
Methenamine Core Modification Quaternization with alkyl halidesIncreased polarity, altered solubility, modified reactivitySynthesis of a series of N-alkyl this compound salts and evaluation of their thermal and hydrolytic stability.
Phosphate Anion Modification Use of organophosphoric acids in salt formationIncreased solubility in organic solvents, potential for catalytic activityExploration of methenamine salts of various aryl and alkyl phosphoric acids for applications in organic synthesis.
Coordination Complexes Reaction with metal ionsFormation of coordination polymers, altered electronic propertiesInvestigation of the coordination chemistry of this compound with transition metals for the development of novel catalysts or functional materials.

Further research in this area will likely focus on creating a library of this compound derivatives and systematically studying their structure-property relationships to identify candidates for specific applications.

Advanced Computational Modeling for Predicting Complex Chemical Reactions and System Interactions

Computational modeling is becoming an indispensable tool in modern chemistry for predicting reaction outcomes, understanding reaction mechanisms, and designing novel molecules. arocjournal.comnih.gov For a system like this compound, computational methods can provide valuable insights into its behavior at the molecular level.

Predicting Reaction Pathways and Kinetics:

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model the hydrolysis of the methenamine cation under various pH conditions. nih.gov These calculations can elucidate the reaction mechanism, identify transition states, and predict reaction rates. This information is crucial for applications where the controlled release of formaldehyde is desired.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments. nih.gov These simulations can predict solubility, diffusion coefficients, and the nature of interactions between the methenamine and phosphate ions and the solvent molecules. This is particularly important for understanding its behavior in complex biological or industrial systems.

Modeling Interactions with Other Molecules:

Computational docking studies can predict how methenamine and its potential derivatives might interact with other molecules, such as enzymes or receptor sites. This is particularly relevant if exploring potential biological activities of these compounds. By modeling the binding affinities and modes of interaction, researchers can screen for derivatives with enhanced biological efficacy.

The following table outlines various computational modeling techniques and their specific applications in the study of this compound.

Computational Technique Application to this compound Predicted Outcomes
Density Functional Theory (DFT) Modeling the hydrolysis of the methenamine cation.Reaction mechanism, transition state energies, kinetic parameters.
Molecular Dynamics (MD) Simulating the behavior of this compound in aqueous and non-aqueous solvents.Solubility, diffusion coefficients, solvation structure, ion-pairing behavior.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions of this compound in a complex environment, such as an enzyme active site.Detailed reaction pathways in a biological context.
Machine Learning (ML) Predicting the properties and reactivity of a large library of potential this compound derivatives. ijnc.irStructure-activity relationships, screening for candidate molecules with desired properties. ijnc.ir

Future research will likely involve the development of more accurate and efficient computational models to simulate the complex chemical and physical behavior of this compound and its derivatives, thereby accelerating the discovery of new applications.

Exploration of this compound in Sustainable Chemistry and Novel Industrial Processes

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov this compound has several characteristics that make it an interesting candidate for exploration in this context.

As a Formaldehyde Source:

Formaldehyde is a crucial building block in the chemical industry, but it is also a toxic and volatile substance. oecd.org Methenamine, being a solid and stable source of formaldehyde that releases it under specific conditions (i.e., acidic pH), can be considered a safer alternative for certain applications. wikipedia.orgnih.gov The use of this compound could offer a way to generate formaldehyde in situ in a more controlled manner, potentially reducing the risks associated with handling and transporting aqueous formaldehyde solutions.

In Polymer Chemistry:

Methenamine is widely used as a curing agent for phenolic and urea (B33335) resins. oecd.orgfengchengroup.com The phosphate anion could potentially play a role in catalyzing the curing process or modifying the properties of the final polymer. Research into using this compound as a multifunctional additive in polymer synthesis could lead to more efficient and sustainable manufacturing processes.

As a Component in Flame Retardants:

Nitrogen and phosphorus compounds are known to be effective flame retardants. The combination of methenamine (a nitrogen-rich compound) and phosphate in a single molecule makes this compound a potential candidate for flame retardant applications. Its efficacy could be explored in various polymers and textiles, potentially offering a more environmentally friendly alternative to halogenated flame retardants.

The table below highlights potential applications of this compound in sustainable chemistry.

Application Area Potential Role of this compound Sustainability Benefit
Safer Formaldehyde Source In situ generation of formaldehyde from a stable solid.Reduced handling of toxic and volatile formaldehyde solutions.
Polymer Synthesis Curing agent and potential catalyst for phenolic and urea resins.Potentially more efficient curing processes and modified polymer properties.
Flame Retardants Nitrogen-phosphorus synergism for flame retardancy.Potential alternative to halogenated flame retardants.
Corrosion Inhibition Amine phosphates are known to be effective corrosion inhibitors. unpchemicals.comgoogle.comWater-based, potentially biodegradable corrosion inhibitors for metal protection. unpchemicals.com

Future investigations will be necessary to fully assess the viability and environmental impact of these applications, including life cycle analyses and toxicity studies.

Interdisciplinary Research Bridging Chemical Synthesis with Advanced Materials Engineering Applications

The intersection of chemical synthesis and materials engineering offers fertile ground for the development of novel materials with unique properties. Organic amines and phosphates are known to play various roles in the synthesis of advanced materials, suggesting that this compound could be a valuable building block. nih.govnih.gov

In the Synthesis of Porous Materials:

Organic amines are often used as templates or structure-directing agents in the synthesis of porous materials like zeolites and metal-organic frameworks (MOFs). nih.govnih.gov The specific size and shape of the methenamine cation could potentially direct the formation of novel porous architectures. The phosphate anion could be incorporated into the framework or act as a charge-balancing species.

As a Precursor for Carbon-Nitrogen-Phosphorus Materials:

Pyrolysis of this compound under controlled conditions could lead to the formation of carbon-nitrogen-phosphorus (CNP) materials. These materials are of interest for a variety of applications, including catalysis, energy storage, and electronics, due to their unique elemental composition and potentially high surface area.

In the Development of Hybrid Organic-Inorganic Materials:

This compound could be used as an organic component in the synthesis of hybrid materials. For example, it could be incorporated into sol-gel processes to create hybrid silica-based materials with tailored surface properties. The amine and phosphate groups could provide sites for further functionalization or interaction with other components of the material.

The following table outlines potential interdisciplinary research avenues for this compound in materials engineering.

Material Type Role of this compound Potential Application
Porous Materials (e.g., MOFs) Structure-directing agent or template.Gas storage, separation, catalysis.
Carbon-Nitrogen-Phosphorus (CNP) Materials Single-source precursor for pyrolysis.Electrocatalysis, supercapacitors.
Hybrid Organic-Inorganic Materials Organic building block in sol-gel synthesis.Functional coatings, sensors.
Biomaterials Component in bioactive glasses or composites.Bone tissue engineering, drug delivery.

Collaborative research between synthetic chemists and materials engineers will be crucial to unlock the full potential of this compound in these advanced applications. The systematic exploration of its role in materials synthesis could lead to the discovery of new materials with enhanced performance and functionality.

Q & A

Q. What is the mechanism of action of methenamine phosphate in antibacterial activity, and how does urinary pH influence its efficacy?

this compound exerts its antibacterial effects through hydrolysis to formaldehyde in acidic urine (pH < 6.0). The phosphate component acidifies the urine, enhancing formaldehyde release, which is bactericidal. Mandelic acid (in formulations like methenamine mandelate) further acidifies urine and provides nonspecific antibacterial activity . Methodological Note : To replicate this mechanism in vitro, researchers should maintain urine pH below 6.0 using acidifiers (e.g., sodium phosphate) and monitor pH dynamically with calibrated electrodes or test strips .

Q. What are the standard experimental protocols for evaluating this compound efficacy in urinary tract infection (UTI) models?

Typical protocols involve:

  • Dosage : 1 g methenamine hippurate twice daily or 1 g methenamine mandelate four times daily, adjusted for animal models based on metabolic scaling .
  • Urine Acidification : Co-administration of sodium phosphate (500 mg/tablet) to achieve pH ≤ 6.0 .
  • Duration : Short-term studies (≤3 days) for acute models; longer trials (≥6 weeks) for prophylaxis evaluation .
    Data Consideration : Include pH logs, bacterial colony counts, and formaldehyde concentration assays (e.g., HPLC) .

Q. How can researchers ensure consistent urinary pH in preclinical studies involving this compound?

Use phosphate-buffered solutions (e.g., 6.8 g/L monobasic potassium phosphate + triethylamine, pH 6.0) to standardize urine pH. For in vivo models, administer sodium phosphate (500 mg/kg in rodents) and validate pH at multiple timepoints . Pitfalls to Avoid : Avoid over-acidification (pH < 4.5), which may cause mucosal irritation and confound results .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in methenamine’s efficacy across heterogeneous clinical data?

Key strategies include:

  • Patient Stratification : Exclude subjects with renal abnormalities or neurogenic bladders, as methenamine is ineffective in these cohorts .
  • Subgroup Analysis : Segment data by urinary pH stability, catheter use (e.g., short-term vs. indwelling), and bacterial species .
  • Control Groups : Use placebo and active comparators (e.g., nitrofurantoin) to contextualize efficacy .
    Example : Lee et al. (2007) addressed heterogeneity by isolating data from patients without renal tract anomalies, revealing significant prophylactic benefits .

Q. What analytical methods are recommended for quantifying methenamine and formaldehyde in urine samples?

  • HPLC : Use a mobile phase of phosphate buffer (pH 6.0), methanol, and acetonitrile (31:11:8) with UV detection at 254 nm for methenamine .
  • Formaldehyde Assay : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) and quantify via spectrophotometry at 355 nm .
    Validation : Include recovery tests (>85%) and calibration curves (1–50 µg/mL) for regulatory compliance .

Q. How can synergistic interactions between methenamine and urinary acidifiers be optimized in formulation studies?

  • Compatibility Testing : Co-dissolve this compound with potassium acid phosphate in simulated urine (37°C) and assess stability via accelerated aging (40°C/75% RH for 6 months) .
  • Dose-Response Analysis : Vary acidifier concentrations (e.g., 250–750 mg sodium phosphate) and correlate with formaldehyde yield .
    Data Table Example :
Acidifier Concentration (mg/mL)Urine pHFormaldehyde (µg/mL)
0.55.812.3 ± 1.2
1.05.225.6 ± 2.1
1.54.928.4 ± 3.0

Q. What gaps exist in pharmacokinetic studies of this compound, and how can they be addressed?

Current Gaps :

  • Limited data on formaldehyde release kinetics in non-acidic compartments (e.g., renal tubules) .
  • No standardized protocols for urine sampling frequency in chronic studies .
    Proposed Solutions :
  • Use microdialysis probes in animal models to track real-time formaldehyde levels .
  • Conduct mass balance studies with [14C]-labeled methenamine to elucidate excretion pathways .

Q. How can researchers mitigate bias in historical methenamine studies (1960s–1970s) when conducting meta-analyses?

  • Quality Assessment : Apply the Cochrane Risk of Bias Tool to exclude studies with inadequate blinding or pH monitoring .
  • Sensitivity Analysis : Recalculate effect sizes after removing outliers or low-quality trials .
  • Modern Replication : Design prospective RCTs with pH-controlled cohorts to validate historical findings .

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